molecular formula C9H10N2O2S B066057 3-(Pyrimidin-2-ylthio)pentane-2,4-dione CAS No. 175277-25-5

3-(Pyrimidin-2-ylthio)pentane-2,4-dione

Cat. No.: B066057
CAS No.: 175277-25-5
M. Wt: 210.26 g/mol
InChI Key: PFADKNBSIBFUDF-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-ylthio)pentane-2,4-dione is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to a pentane-2,4-dione backbone via a sulfur atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione typically involves the reaction of pyrimidine-2-thiol with pentane-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often include the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-2-ylthio)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrimidin-2-ylthio)pentane-2,4-dione is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-2-ylthio)pentane-2,4-dione is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its sulfur-containing moiety provides distinct reactivity compared to other similar compounds, making it valuable in diverse research applications .

Properties

IUPAC Name

3-pyrimidin-2-ylsulfanylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6(12)8(7(2)13)14-9-10-4-3-5-11-9/h3-5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADKNBSIBFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372556
Record name 3-(pyrimidin-2-ylthio)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-25-5
Record name 3-(2-Pyrimidinylthio)-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(pyrimidin-2-ylthio)pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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